molecular formula C16H15N3O2S B5611029 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B5611029
M. Wt: 313.4 g/mol
InChI Key: LSKZPPVOPZQUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidin-4-amine derivatives often involves multistep reactions starting from simpler pyrimidine or benzodioxin precursors. For instance, Gangjee et al. (2005) reported the synthesis of classical antifolates using a pyrrolo[2,3-d]pyrimidine scaffold, achieved in a three-step sequence involving diamino compounds (Gangjee et al., 2005). Similarly, Maheswaran et al. (2012) described the synthesis of pyrido[2,3-d]pyrimidin-4-amines by reacting cyanopyridine derivatives with formamide and other agents (Maheswaran et al., 2012).

Molecular Structure Analysis

Detailed molecular structure analysis can be performed using techniques like X-ray crystallography, NMR, and DFT calculations. Murugavel et al. (2014) conducted a structural analysis of a similar pyrimidin-2-amine compound using X-ray diffraction and DFT calculations (Murugavel et al., 2014).

Chemical Reactions and Properties

The reactivity of thieno[2,3-d]pyrimidin-4-amines typically involves interactions at various functional groups, leading to a range of chemical reactions. Elmuradov et al. (2011) demonstrated the condensation reactions of similar thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes (Elmuradov et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . It has also shown inhibitory potential against cholinesterase enzymes , which are key targets in the treatment of Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by inhibiting their growth and activity. In the case of bacterial strains, it acts as an antibacterial agent , inhibiting the formation of bacterial biofilms . For cholinesterase enzymes, it acts as an inhibitor , reducing the activity of these enzymes .

Biochemical Pathways

It is known that the compound’s antibacterial action disrupts the normal functioning of bacterial cells, leading to the inhibition of biofilm formation . Its inhibitory effect on cholinesterase enzymes suggests that it may affect the cholinergic system, which plays a crucial role in memory and cognition .

Pharmacokinetics

Similar compounds with sulfonamide and benzodioxane fragments are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties may influence the compound’s bioavailability and therapeutic effect.

Result of Action

The compound’s antibacterial action results in the inhibition of bacterial biofilm growth, making it a potential therapeutic agent for bacterial infections . Its inhibitory effect on cholinesterase enzymes suggests potential therapeutic effects for Alzheimer’s disease .

Future Directions

The future directions for the study of this compound could involve further exploration of its potential therapeutic applications. Given the known properties of sulfonamides, it could be studied for its potential as an antibacterial, antifungal, anti-inflammatory, or anti-protozoal agent . Additionally, given its potential role as a carbonic anhydrase inhibitor, it could be further studied for its potential in the treatment of Alzheimer’s disease .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-10(2)22-16-14(9)15(17-8-18-16)19-11-3-4-12-13(7-11)21-6-5-20-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZPPVOPZQUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.